molecular formula C12H15N3 B11895441 7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine

7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine

Cat. No.: B11895441
M. Wt: 201.27 g/mol
InChI Key: IWWKLSDLLRWYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine is a heterocyclic compound that features an indenoimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indeno Core: The indeno core can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.

    Introduction of the Imidazole Ring: The imidazole ring is introduced via a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: It is used in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: The compound is used in biological assays to study enzyme inhibition and receptor binding.

    Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways and cell proliferation.

    Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the MAPK pathway, leading to reduced inflammation and inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    1,5,6,7-Tetrahydro-4H-indol-4-one: A structurally similar compound with different functional groups.

    Imidazole Derivatives: Compounds with similar imidazole rings but different substituents.

Uniqueness

7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine is unique due to its specific substitution pattern and the presence of both indeno and imidazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

7,7-dimethyl-5,6-dihydro-3H-cyclopenta[f]benzimidazol-5-amine

InChI

InChI=1S/C12H15N3/c1-12(2)5-9(13)7-3-10-11(4-8(7)12)15-6-14-10/h3-4,6,9H,5,13H2,1-2H3,(H,14,15)

InChI Key

IWWKLSDLLRWYGC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC3=C(C=C21)N=CN3)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.